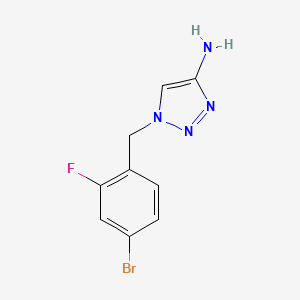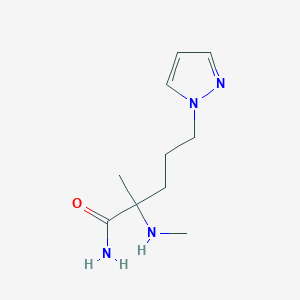
3-(2-Chloro-6-fluorophenyl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-6-fluorophenyl)prop-2-en-1-amine is an organic compound that belongs to the class of chalcones. Chalcones are open-chain flavonoids in which the two aromatic rings are joined by a three-carbon chain. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)prop-2-en-1-amine can be achieved through various methods. One common approach involves the reaction of 3-chloro-1-propene with ammonia to form 3-chloropropylamine, followed by hydrolysis to yield the desired product . Another method involves the reaction of acetone with ammonia to produce 3-aminopropene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-6-fluorophenyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one substituent with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
3-(2-Chloro-6-fluorophenyl)prop-2-en-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of polymers and other high-performance materials.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This compound may also interfere with cellular processes such as signal transduction or gene expression, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,6-Dichlorophenyl)prop-2-en-1-amine: Similar structure but with two chlorine substituents instead of one chlorine and one fluorine.
3-(2,6-Difluorophenyl)prop-2-en-1-amine: Similar structure but with two fluorine substituents instead of one chlorine and one fluorine.
Uniqueness
The unique combination of chloro and fluoro substituents in 3-(2-Chloro-6-fluorophenyl)prop-2-en-1-amine imparts distinct chemical properties and reactivity compared to its analogs
Propriétés
Formule moléculaire |
C9H9ClFN |
|---|---|
Poids moléculaire |
185.62 g/mol |
Nom IUPAC |
(E)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-5H,6,12H2/b3-2+ |
Clé InChI |
LQRYVYTUIFPPCS-NSCUHMNNSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)/C=C/CN)F |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C=CCN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


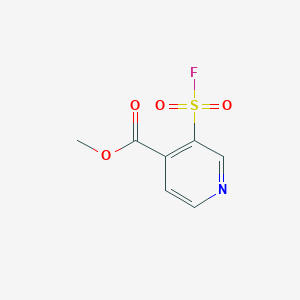
![tert-butyl 7-(1H-1,2,3,4-tetrazol-1-yl)-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B13635124.png)
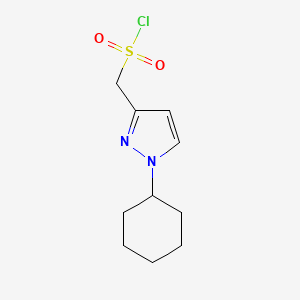
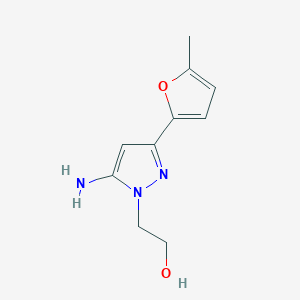
![3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13635141.png)
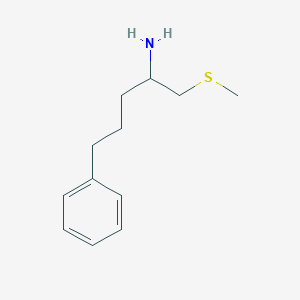
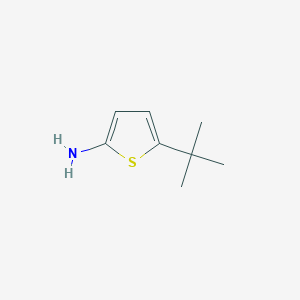
![Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate](/img/structure/B13635157.png)
![5-Oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13635165.png)
